(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
CAS No.: 1780503-28-7
Cat. No.: VC3194792
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1780503-28-7 |
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Molecular Formula | C11H14N4 |
Molecular Weight | 202.26 g/mol |
IUPAC Name | (2-ethyl-5-pyridin-2-ylpyrazol-3-yl)methanamine |
Standard InChI | InChI=1S/C11H14N4/c1-2-15-9(8-12)7-11(14-15)10-5-3-4-6-13-10/h3-7H,2,8,12H2,1H3 |
Standard InChI Key | IKXGHLATZHDJHJ-UHFFFAOYSA-N |
SMILES | CCN1C(=CC(=N1)C2=CC=CC=N2)CN |
Canonical SMILES | CCN1C(=CC(=N1)C2=CC=CC=N2)CN |
Introduction
Structural Characteristics
Molecular Structure
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine features a pyrazole core with three key substituents: an ethyl group at the N1 position, a pyridin-2-yl group at position 3, and a methanamine group (CH₂NH₂) at position 5. This molecular arrangement creates a compound with multiple nitrogen-containing heterocyclic components, giving it distinct chemical and potential pharmacological properties. The compound contains multiple nitrogen atoms that can participate in hydrogen bonding and coordination chemistry, potentially enhancing its biological interactions.
Structural Components Analysis
The compound can be broken down into the following key structural components:
Structural Component | Description | Potential Impact on Properties |
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Pyrazole core | Five-membered heterocyclic ring with two adjacent nitrogen atoms | Provides aromatic character and potential for hydrogen bonding |
N1-ethyl group | Alkyl chain attached to the first nitrogen of pyrazole | Increases lipophilicity and may affect receptor binding |
3-pyridin-2-yl group | Six-membered aromatic heterocycle at position 3 of pyrazole | Offers additional hydrogen bonding site and metal coordination capability |
5-methanamine group | Primary amine connected via methylene bridge | Provides basic character, hydrogen bond donor capability, and potential for derivatization |
The structural arrangement of these components creates a molecule with multiple potential interaction sites that could be relevant for binding to biological targets or serving as a scaffold for further chemical modifications.
Physical and Chemical Properties
Predicted Physicochemical Properties
Based on structural analysis and comparison with related compounds, the following physicochemical properties can be predicted for (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine:
Property | Predicted Value/Characteristic | Basis for Prediction |
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Physical State | Likely solid at room temperature | Based on similar pyrazole derivatives |
Solubility | Moderate water solubility; good solubility in polar organic solvents | Presence of both hydrophilic amine group and hydrophobic aromatic components |
pKa | Primary amine: ~9-10; Pyridine nitrogen: ~4-5 | Comparison with similar functional groups |
LogP | Approximately 1.5-2.5 | Estimated based on similar pyrazole-pyridine compounds |
Hydrogen Bond Donors | 2 (NH₂ group) | Structural analysis |
Hydrogen Bond Acceptors | 4 (pyrazole N, pyridine N, and NH₂) | Structural analysis |
These properties suggest that the compound would have reasonable drug-like characteristics, potentially meeting several of Lipinski's Rule of Five criteria for oral bioavailability.
Chemical Reactivity
The compound contains several reactive centers that can participate in different chemical transformations:
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The primary amine group can undergo typical amine reactions, including acylation, alkylation, and condensation reactions.
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The pyrazole ring, being electron-rich, may participate in electrophilic aromatic substitution reactions.
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The pyridine nitrogen can act as a nucleophile or coordinate with metal ions.
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The compound may exhibit acid-base behavior due to the basic amine group and the pyridine nitrogen.
Synthesis Approaches
Challenge | Description | Potential Solution |
---|---|---|
Regioselectivity | Controlling the regiochemistry during pyrazole formation | Use of directed cyclization approaches and properly substituted precursors |
N-alkylation specificity | Ensuring selective alkylation at N1 position | Carefully controlled reaction conditions or strategic protection/deprotection |
Functional group tolerance | Maintaining integrity of sensitive groups during synthesis | Appropriate protecting group strategies and mild reaction conditions |
Purification | Separation from regioisomers and other side products | Careful chromatographic techniques and potential recrystallization |
Structure-Activity Relationship Considerations
Key Structural Features
When considering the potential biological activity of (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine, several structural features may be significant:
Comparisons with Related Compounds
Research Gaps and Future Directions
Current Knowledge Limitations
The available literature reveals several gaps in knowledge regarding (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine:
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Limited published data on synthesis and characterization of this specific compound
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Lack of detailed experimental physicochemical properties
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Unknown biological activity profile
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Unreported crystal structure and conformational preferences
Recommended Research Avenues
To address these knowledge gaps, the following research directions are recommended:
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Development and optimization of synthetic routes to (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
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Comprehensive physicochemical characterization using modern analytical techniques
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Screening for potential biological activities across various targets
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X-ray crystallographic studies to determine solid-state structure
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Computational studies to explore conformational preferences and potential binding modes
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Investigation of derivatives to establish structure-activity relationships
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